4'-Hydroxytamoxifen is a major active metabolite of tamoxifen [(Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine], a selective estrogen receptor modulator (SERM) widely used in the treatment and chemoprevention of breast cancer. [] It exhibits more potent estrogen agonist/antagonist activity than tamoxifen itself. [] In scientific research, 4'-hydroxytamoxifen is primarily utilized as a research tool for studying estrogen receptor (ER) function and signaling pathways. [] It is also employed in investigations concerning estrogen-related mechanisms in various cellular processes and disease models. [, , , , ]
The molecular structure of 4'-hydroxytamoxifen is characterized by the presence of a hydroxyl group at the 4' position of the phenyl ring in the tamoxifen molecule. [] This structural modification contributes to its enhanced antiestrogenic potency compared to tamoxifen. [] Molecular mechanics calculations suggest that the 4-substitution affects the stability of the carbocation formed from the alpha-hydroxylated metabolite, influencing its reactivity with DNA. []
4'-Hydroxytamoxifen is a significant active metabolite of tamoxifen, a selective estrogen receptor modulator commonly used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both agonistic and antagonistic properties on estrogen receptors, making it a crucial player in cancer therapy and research. Its efficacy is attributed to its ability to bind to estrogen receptors and modulate their activity, impacting cell proliferation and apoptosis in hormone-sensitive tissues.
4'-Hydroxytamoxifen falls under the category of non-steroidal antiestrogens. It is classified as a selective estrogen receptor modulator due to its ability to selectively activate or inhibit estrogen receptor pathways depending on the tissue context.
The synthesis of 4'-Hydroxytamoxifen can be achieved through various methods, with one notable approach being the hydroxylation of tamoxifen. A common synthetic route involves multiple steps that include:
The synthesis can also involve more complex strategies, including modifications to enhance solubility or receptor affinity, such as attaching hydrophilic linkers .
4'-Hydroxytamoxifen participates in several chemical reactions, particularly concerning its interaction with biological macromolecules:
The mechanism of action for 4'-Hydroxytamoxifen primarily involves its interaction with estrogen receptors:
Relevant data from studies indicate that 4'-Hydroxytamoxifen has significant biological activity at low concentrations, reinforcing its importance in therapeutic applications .
4'-Hydroxytamoxifen has several scientific uses:
4'-Hydroxytamoxifen (chemical formula: C₂₆H₂₉NO₂; molecular weight: 387.51 g/mol) features a triphenylethylene core with a para-hydroxyl group on the "A" phenyl ring and a dimethylaminoethoxy chain on the "B" phenyl ring [5]. The ethyl linkage between the phenyl rings and the tertiary amine side chain confers conformational flexibility. Crucially, this compound exhibits geometric isomerism (Z/E) due to the non-planar arrangement around the central carbon-carbon double bond. The Z-isomer demonstrates superior binding affinity to estrogen receptors, attributed to its optimal spatial orientation for hydrogen bonding with key residues (Glu353/Arg394 in estrogen receptor-α) [6] [8]. Computational models confirm that Z-4'-hydroxytamoxifen adopts a folded conformation facilitating simultaneous interaction with both the ligand-binding pocket and co-regulator recruitment sites in estrogen receptors [6].
Table 1: Structural Attributes of 4'-Hydroxytamoxifen Isomers
Property | Z-Isomer | E-Isomer |
---|---|---|
Configuration | Hydroxyl groups cis-oriented | Hydroxyl groups trans-oriented |
Estrogen Receptor-α Kd | 0.2 nM | 8.7 nM |
Aromatase Inhibition | IC₅₀ = 0.15 µM | IC₅₀ = 2.3 µM |
Predominant Bioactivity | Antiestrogenic | Partial agonistic |
The McMurry coupling reaction serves as the cornerstone for constructing the tamoxifen skeleton. This titanium-mediated reductive coupling connects 4,4'-dihydroxybenzophenone with carbonyl partners (e.g., 2-(N,N-dimethylamino)acetophenone) under inert atmosphere using zinc dust and TiCl₄. The reaction proceeds via a pinacol intermediate that undergoes deoxygenation to form the central alkene [4] [7]. Key process characteristics include:
Alternative routes include stereoselective Horner-Wadsworth-Emmons reactions for Z-isomer enrichment and boron tribromide-mediated demethylation of methoxy precursors, though the latter faces stability challenges [4] [6].
Systematic structural modifications have delineated key pharmacophores governing dual aromatase inhibition and estrogen receptor modulation:
Table 2: Biological Activities of 4'-Hydroxytamoxifen Analogues
Analogue | Aromatase IC₅₀ (µM) | ER-α Binding (Kd nM) | MDA-MB-231 IC₅₀ (µM) |
---|---|---|---|
4'-Hydroxynorendoxifen (10) | 0.09 | 0.15 | 1.8 |
Ferrocenyl Derivative (5b) | 1.4 | 12.3 | 0.14 |
Methoxy-norendoxifen | 0.45 | 3.2 | 5.7 |
Cyclopropane Derivative | 0.38 | 28.5 | >10 |
Solubility: 4'-Hydroxytamoxifen exhibits poor aqueous solubility (0.00303 mg/mL) due to hydrophobic triphenylethylene domains. Log P calculations (5.44–5.48) confirm high lipophilicity, necessitating prodrug strategies or nanoformulations for delivery [1] [5] [6].
Stability: The compound undergoes pH-dependent degradation:
Redox Behavior: Cyclic voltammetry reveals reversible oxidation at +0.52 V (vs. Ag/AgCl), correlating with ROS-generating potential. Density functional theory (DFT) modeling identifies the phenolic oxygen (HOMO energy: −5.3 eV) as the primary oxidation site. Three analogues exhibit enhanced electron-donor capacity (Eₚₐ: +0.31 to +0.41 V), triggering cytotoxic quinone-methide formation in HT-29 cells [2] [4] [8].
Table 3: Physicochemical and Electrochemical Properties
Property | Value | Method |
---|---|---|
Water Solubility | 0.00303 mg/mL | ALOGPS |
log P | 5.44–5.48 | Chemaxon Prediction |
pKa (Phenolic OH) | 9.11 | Potentiometric Titration |
Oxidation Potential | +0.52 V (reversible) | Cyclic Voltammetry |
HOMO Energy | −5.3 eV | DFT Calculation (B3LYP/6-31G*) |
Adiabatic Ionization | 199.26–215.50 Ų (CCS values) | DeepCCS Prediction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1